molecular formula C16H24ClN5 B10787838 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

Cat. No.: B10787838
M. Wt: 321.8 g/mol
InChI Key: MNKBXPNQWKUSKU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pyrrolo[2,3-D]pyrimidine core, which is substituted with dimethyl and pyrrolidinyl groups. It has been studied for its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of pyrrolo[2,3-D]pyrimidine derivatives with appropriate reagents under controlled conditions. For instance, cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate (EtOAc) at room temperature can be used to introduce the pyrrolidinyl groups . Subsequent steps may involve the use of reagents like 3,3-diethoxy-propyne, copper chloride (CuCl), and 6-methylpicolinic acid in dimethyl sulfoxide (DMSO) to achieve the desired substitutions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxymethyl, formyl, and carboxyl analogs of the original compound . These products are often characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to undergo biotransformation in vivo, leading to the formation of active metabolites that exert biological effects . These metabolites can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride can be compared with other pyrrolo[2,3-D]pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBXPNQWKUSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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